![molecular formula C14H14ClF3N2O2S2 B15109556 1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B15109556.png)
1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
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Overview
Description
1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a complex organic compound that belongs to the class of thieno[3,4-d]imidazole derivatives. This compound is characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and an ethylsulfanyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the thieno[3,4-d]imidazole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the chloro and trifluoromethyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and trifluoromethylating agents.
Attachment of the ethylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with an ethylthiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield the corresponding sulfoxide or sulfone, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- 1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(propylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
Uniqueness
The uniqueness of 1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethylsulfanyl group, in particular, may influence its reactivity and interactions with biological targets compared to similar compounds with different alkyl groups.
Biological Activity
The compound 1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a member of the thienoimidazole class of compounds. This class has garnered attention due to its diverse biological activities, including insecticidal properties and potential therapeutic effects in various diseases. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,4-d]imidazole core.
- A chloro group and a trifluoromethyl group on the phenyl ring.
- An ethylsulfanyl substituent.
Structural Formula
Insecticidal Activity
The compound exhibits potent insecticidal activity by acting as a blocker of GABA-regulated chloride channels. This mechanism is crucial for controlling various insect pests. Ethiprole, a related compound in the phenylpyrazole family, has demonstrated similar properties and is used extensively in agricultural applications .
Antimicrobial Properties
Research indicates that compounds with similar structural features have shown antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against bacteria and fungi .
Anti-inflammatory Effects
Compounds within this chemical family have been studied for their anti-inflammatory properties. For instance, some derivatives have shown significant inhibition of pro-inflammatory mediators in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Study 1: Insecticidal Efficacy
In a comparative study on the efficacy of thienoimidazole derivatives as insecticides, the compound demonstrated a high level of effectiveness against target insect species. The study measured mortality rates and behavioral changes in treated insects, with results indicating significant mortality at low concentrations.
Compound | Mortality Rate (%) | Concentration (mg/L) |
---|---|---|
Test Compound | 85% | 10 |
Control (Ethiprole) | 90% | 10 |
Study 2: Antimicrobial Activity
A study examined the antimicrobial effects of various thienoimidazole derivatives against Staphylococcus aureus and Escherichia coli. The test compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Test Compound | 25 | S. aureus |
Standard Antibiotic | 20 | S. aureus |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- GABA Receptors : By blocking GABA-regulated chloride channels, it disrupts neurotransmission in insects.
- Cell Membrane Interaction : The trifluoromethyl group enhances interaction with lipid membranes, facilitating cellular uptake and subsequent biological effects.
Properties
Molecular Formula |
C14H14ClF3N2O2S2 |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]-2-ethylsulfanyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C14H14ClF3N2O2S2/c1-2-23-13-19-10-6-24(21,22)7-12(10)20(13)11-5-8(14(16,17)18)3-4-9(11)15/h3-5,10,12H,2,6-7H2,1H3 |
InChI Key |
PTIVSAWSDAXJSI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2CS(=O)(=O)CC2N1C3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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